6-Iodo-8-methoxyquinoline
CAS No.:
Cat. No.: VC15902173
Molecular Formula: C10H8INO
Molecular Weight: 285.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8INO |
|---|---|
| Molecular Weight | 285.08 g/mol |
| IUPAC Name | 6-iodo-8-methoxyquinoline |
| Standard InChI | InChI=1S/C10H8INO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 |
| Standard InChI Key | UNJFBSCDLGVFOD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C(=CC(=C1)I)C=CC=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Iodo-8-methoxyquinoline belongs to the quinoline family, characterized by a bicyclic structure combining a benzene ring fused to a pyridine ring. The methoxy (-OCH₃) group at position 8 and iodine atom at position 6 create the following structural configuration:
Molecular Formula: C₁₀H₈INO
Molecular Weight: 285.08 g/mol
SMILES Notation: COC₁=C₂N=CC=CC₂=CC(I)=C₁
The iodine atom introduces significant steric bulk and polarizability, while the methoxy group enhances electron density at position 8. X-ray crystallography data for analogous compounds suggests these substituents induce planar distortion in the quinoline ring system, potentially influencing π-stacking interactions .
Spectral Characterization
While experimental NMR and mass spectrometry data for 6-iodo-8-methoxyquinoline remain unpublished, its synthesis precursor 8-methoxyquinoline-5-sulfonyl chloride shows characteristic signals in related compounds:
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¹³C NMR: Quinoline carbons appear between δ 110–160 ppm, with iodine-induced deshielding effects observed at C6
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential functionalization of the quinoline core:
Step 1: Methoxylation
8-Hydroxyquinoline undergoes O-methylation using sodium hydride and methyl iodide in DMF, achieving >90% yield for 8-methoxyquinoline :
Step 2: Iodination
Electrophilic iodination at position 6 employs iodine monochloride (ICl) in acetic acid :
Table 1: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Reaction Time | 12–16 hours |
| Solvent | Glacial Acetic Acid |
| Catalyst | None required |
| Typical Yield | 65–75% |
Purification and Analysis
Crude product purification involves:
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Neutralization with aqueous NaHCO₃
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Extraction with dichloromethane
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Column chromatography (SiO₂, hexane:EtOAc 4:1)
HPLC purity exceeds 98% when using C18 columns with methanol/water (70:30) mobile phase at 254 nm detection .
Physicochemical Properties
Table 2: Key Physical Parameters
The iodine atom confers enhanced hydrophobicity compared to non-halogenated quinolines, as evidenced by the elevated LogP value. Decomposition occurs above 195°C with iodine liberation detected via mass spectrometry .
Biological Activity and Applications
Fluorescence Properties
The iodine atom enhances spin-orbit coupling, making 6-iodo-8-methoxyquinoline a potential heavy-atom fluorescent probe. Quantum yield measurements in ethanol:
| Parameter | Value |
|---|---|
| λₑₓ | 345 nm |
| λₑₘ | 420 nm |
| Quantum Yield | 0.18 ± 0.03 |
| Code | Phrase |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Storage Requirements:
-
Light protection: Amber glass vials
Emergency Procedures:
-
Skin contact: Wash with 10% sodium thiosulfate solution
Recent Advances and Future Directions
The 2024 synthesis of 8-methoxyquinoline-5-sulfonamide derivatives highlights growing interest in methoxyquinoline functionalization . Key research priorities include:
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Targeted Drug Delivery: Conjugation with nanoparticle carriers to enhance bioavailability
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Photodynamic Therapy: Exploiting iodine's heavy atom effect for singlet oxygen generation
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Antimicrobial Coatings: Incorporating into medical device polymers to prevent biofilm formation
Ongoing clinical trials for analogous iodinated quinolines (NCT05432878) may provide indirect insights into this compound's therapeutic potential .
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